![molecular formula C22H15FN6O3S B2416356 N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207016-38-3](/img/no-structure.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

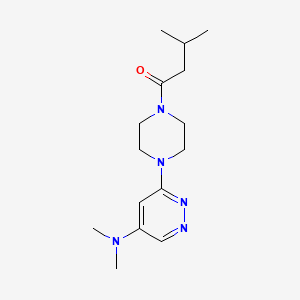

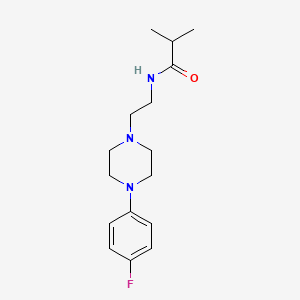

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a benzo[d][1,3]dioxol-5-yl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, and a 4-fluorophenyl group . These groups could potentially interact with biological targets in various ways, depending on the specific context.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group could potentially undergo reactions at the nitrogen atoms, and the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and lipophilic, which could influence its solubility and permeability properties .Scientific Research Applications

Heterocyclic Compound Synthesis and Evaluation

Synthetic Utility in Heterocyclic Chemistry : Heterocyclic compounds incorporating thiadiazole moieties and other heterocycles such as pyrrole, pyridine, and triazoles have been synthesized and identified through various spectroscopic techniques. These compounds have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Pharmacological Applications : Compounds with benzoxazin-3-one derivatives have been identified as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. This highlights a promising approach for treating cardiovascular diseases such as hypertension and congestive heart failure (Hasui et al., 2011).

Development of Molecular Probes : Derivatives based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds have been explored for their high affinity and selectivity as antagonists for human A2A adenosine receptors. These compounds serve as pharmacological probes for studying receptor interactions, showcasing the utility of such heterocycles in medicinal chemistry and drug development (Kumar et al., 2011).

Antimicrobial and Antioxidant Activities

Antimicrobial Activities : Novel heterocycles have been synthesized and tested for their antimicrobial activities, illustrating the potential use of such compounds in developing new therapeutic agents. For instance, thiazole derivatives with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis, have been characterized, indicating their potential as bioactive agents (Soliman et al., 2020).

Antioxidant Properties : Compounds featuring triazolo-thiadiazole structures have been investigated for their in vitro antioxidant properties, highlighting the potential of these molecules as antioxidants and anticancer agents. This underscores the broader applicability of such complex heterocyclic compounds in therapeutic contexts, including the management of oxidative stress and cancer therapy (Sunil et al., 2010).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-fluoroaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is the benzo[d][1,3]dioxole-5-carboxylic acid, which is synthesized from 2,4-dihydroxybenzoic acid. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-chloro-5-nitrobenzoic acid", "2,4-dihydroxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "ethyl acetate", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "water (H2O)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- Dissolve 4-fluoroaniline (1.0 g, 8.2 mmol) and 2-chloro-5-nitrobenzoic acid (1.5 g, 7.9 mmol) in DMF (20 mL) and add TEA (1.5 mL, 10.8 mmol).", "- Heat the reaction mixture at 100°C for 4 hours.", "- Cool the reaction mixture to room temperature and add diethyl ether (50 mL).", "- Collect the precipitated solid by filtration and wash with diethyl ether to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol as a yellow solid (1.8 g, 85% yield).", "Synthesis of benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve 2,4-dihydroxybenzoic acid (1.0 g, 6.9 mmol) in NaOH solution (10%, 20 mL) and heat at 80°C for 4 hours.", "- Acidify the reaction mixture with HCl and extract with ethyl acetate (3 x 50 mL).", "- Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the benzo[d][1,3]dioxole-5-carboxylic acid as a white solid (0.8 g, 80% yield).", "Coupling of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol (0.5 g, 1.7 mmol), benzo[d][1,3]dioxole-5-carboxylic acid (0.5 g, 2.5 mmol), DCC (0.7 g, 3.4 mmol), and NHS (0.5 g, 4.3 mmol) in DMF (10 mL).", "- Stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "- Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 50 mL).", "- Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the final product as a white solid (0.6 g, 70% yield)." ] } | |

CAS RN |

1207016-38-3 |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |

Molecular Formula |

C22H15FN6O3S |

Molecular Weight |

462.46 |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H15FN6O3S/c23-14-3-1-13(2-4-14)16-10-17-21-25-26-22(28(21)7-8-29(17)27-16)33-11-20(30)24-15-5-6-18-19(9-15)32-12-31-18/h1-10H,11-12H2,(H,24,30) |

InChI Key |

QQDBCBKBUTZABM-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2416276.png)

![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)

![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2416290.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)

![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)